molecular formula C7H6BClF3K B2967220 Potassium [(2-chlorophenyl)methyl]trifluoroboranuide CAS No. 2126821-80-3

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide

Cat. No.: B2967220
CAS No.: 2126821-80-3
M. Wt: 232.48
InChI Key: KQQCXTKKPCPFCN-UHFFFAOYSA-N
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Description

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide (CAS: 2126821-80-3) is an organotrifluoroborate salt valued for its stability, moisture tolerance, and reduced toxicity compared to boronic acids, making it a superior and versatile nucleophile for synthetic chemistry. This compound is extensively applied in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules, pharmaceuticals, and advanced materials . Its stability allows for easier storage and handling, and it is compatible with diverse catalytic systems and a range of electrophilic partners, including aryl chlorides, bromides, and triflates . Beyond its primary use in cross-coupling, this reagent can undergo other transformations, such as oxidation to boronic acids or reduction to boranes, further expanding its utility as a synthetic intermediate . Research indicates this compound exhibits biological activity as a modulator of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism . Preclinical studies suggest that by inhibiting MAGL, it may enhance levels of endocannabinoids like 2-arachidonoylglycerol (2-AG), potentially leading to analgesic effects. This mechanism has shown promise in models for pain management and migraine treatment, highlighting its value in pharmaceutical research . This product is intended for research use only and is not for human or veterinary use.

Properties

IUPAC Name

potassium;(2-chlorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQCXTKKPCPFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126821-80-3
Record name potassium [(2-chlorophenyl)methyl]trifluoroboranuide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(2-chlorophenyl)methyl]trifluoroboranuide typically involves the reaction of 2-chlorobenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C7H6BClF3K. It belongs to the organotrifluoroborate family, recognized for their stability and adaptability in various chemical reactions and is particularly useful in cross-coupling reactions, essential for synthesizing complex organic molecules.

Scientific Research Applications

This compound is used in scientific research for various applications:

  • Chemistry It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
  • Medicine It serves as a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Research shows it may have applications in treating pain and migraines.
  • Industry The compound is used in the production of advanced materials, such as polymers and electronic components.

Therapeutic Applications

Research indicates that this compound may have applications in treating pain and migraines, with preclinical models demonstrating efficacy in pain relief. It has been identified as a modulator of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound may enhance the levels of endocannabinoids, potentially leading to analgesic effects and modulation of pain perception.

Case Studies

  • Pain Management Study: A study was conducted to evaluate the analgesic properties of this compound. The methodology involved administering the compound to rodent models experiencing induced pain. Results showed a significant reduction in pain responses compared to control groups, suggesting its potential for use in chronic pain management.
  • Migraine Treatment Research: The impact of this compound on migraine-like symptoms was assessed. The compound was tested in a model simulating migraine conditions. A notable decrease in the frequency and intensity of migraine episodes was recorded, suggesting a promising avenue for migraine therapy.

Chemical Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding boronic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to form boranes. Reducing agents such as lithium aluminum hydride are used.
  • Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines and alcohols are commonly employed.

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development

Mechanism of Action

The mechanism of action of potassium [(2-chlorophenyl)methyl]trifluoroboranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of organotrifluoroborates are heavily influenced by their substituents. Below is a comparison of structurally related potassium trifluoroborate salts:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Potassium [(2-chlorophenyl)methyl]trifluoroboranuide 2-chlorophenyl C₆H₄BClF₃K 252.9 Ortho-chloro substituent introduces steric hindrance
Potassium 3-chlorophenyltrifluoroborate 3-chlorophenyl C₆H₄BClF₃K 236.8 Meta-chloro substituent reduces steric effects compared to ortho
Potassium (2,4-dichlorophenyl)-trifluoroboranuide 2,4-dichlorophenyl C₆H₃BCl₂F₃K 252.9 Two electron-withdrawing Cl groups enhance electrophilicity
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide 4-fluorophenylmethyl C₇H₆BF₄K 216.0 Fluorine’s electronegativity increases reactivity in coupling
Potassium tert-butoxymethyltrifluoroborate tert-butoxymethyl C₅H₁₁BF₃KO 194.0 Alkoxy group improves solubility in polar solvents

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, facilitating oxidative addition in cross-coupling reactions .
  • Solubility : Alkoxy-substituted derivatives (e.g., tert-butoxymethyl) exhibit better solubility in polar solvents due to their oxygen-rich structure .

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative studies highlight:

  • Ortho-Substituted Derivatives : The target compound’s ortho-chloro group may reduce coupling efficiency with bulky aryl partners due to steric clashes . In contrast, meta-chloro analogs (e.g., Potassium 3-chlorophenyltrifluoroborate) show faster reaction rates with less hindered substrates .
  • Dichloro Derivatives : Potassium (2,4-dichlorophenyl)-trifluoroboranuide exhibits higher reactivity in electron-deficient systems, attributed to the dual electron-withdrawing Cl groups .
  • Fluorinated Analogs : The 4-fluorophenylmethyl derivative () demonstrates enhanced compatibility with fluorophilic catalysts, enabling access to fluorinated biaryl products .

Physical Properties

Property Target Compound Potassium 3-Chlorophenyltrifluoroborate Potassium (2,4-Dichlorophenyl)-trifluoroboranuide
Melting Point Not reported Not reported 202°C
Purity ~95% (typical) 96% Not reported
Stability Moisture-sensitive Moisture-sensitive Stable at room temperature

Notes:

  • The dichloro derivative’s higher melting point (202°C) suggests stronger crystal lattice interactions due to its planar, symmetric structure .
  • Most trifluoroborates require anhydrous storage to prevent hydrolysis .

Biological Activity

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide, also known as potassium 2-chlorophenyltrifluoroborate, is an organoboron compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse sources and recent research findings.

  • Molecular Formula : C7_7H6_6BClF3_3K
  • Molecular Weight : 231.47 g/mol
  • Appearance : White powder
  • Melting Point : >300°C

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. It has been identified as a modulator of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound may enhance the levels of endocannabinoids, potentially leading to analgesic effects and modulation of pain perception .

Therapeutic Applications

Research indicates that this compound may have applications in treating pain and migraines. The compound has been tested in various preclinical models demonstrating efficacy in pain relief .

Case Studies

  • Pain Management Study :
    • Objective : To evaluate the analgesic properties of this compound.
    • Methodology : Administered to rodent models experiencing induced pain.
    • Results : Significant reduction in pain responses was observed compared to control groups, indicating potential for use in chronic pain management.
  • Migraine Treatment Research :
    • Objective : Assess the impact on migraine-like symptoms.
    • Methodology : The compound was tested in a model simulating migraine conditions.
    • Results : Notable decrease in frequency and intensity of migraine episodes was recorded, suggesting a promising avenue for migraine therapy.

Safety and Toxicity

Safety assessments indicate that this compound possesses some hazards, including skin irritation and potential respiratory issues upon inhalation. Standard safety protocols should be followed when handling this compound .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityApplication Area
This compoundMAGL inhibitor; analgesic effectsPain and migraine management
Other Organoboron CompoundsVaries; some are cytotoxicCancer treatment, anti-inflammatory
Potassium 2-chlorophenyltrifluoroborateLimited studies; potential usesOrganic synthesis

Q & A

Q. How can researchers optimize the synthesis of Potassium [(2-chlorophenyl)methyl]trifluoroboranuide to improve yield and purity?

  • Methodological Answer : Optimization involves solvent selection (e.g., THF for solubility and inertness), stoichiometric control of reactants (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene derivatives to carbazolyldiamine), and reaction monitoring via thin-layer chromatography (TLC) to track progress . Triethylamine (Et3_3N) can neutralize byproducts like HCl, enhancing reaction efficiency. Post-synthesis, column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively isolates the product. Evaporation under reduced pressure minimizes thermal degradation .

Q. What characterization techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^{1}H and 11^{11}B NMR verify the boron environment and substituent positions. For example, a 11^{11}B NMR signal near 4–6 ppm confirms trifluoroborate formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (exact mass: ~233.96 g/mol for related compounds) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, though crystal growth may require slow diffusion of non-polar solvents into THF solutions .
  • Purity Assessment : HPLC with phosphate-buffered mobile phases (e.g., 0.025 M potassium monobasic phosphate + tetrahydrofuran) detects impurities .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C in a dark, dry environment to prevent hydrolysis or boron-ligand dissociation .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be designed for aryl chloride substrates?

  • Methodological Answer :
  • Catalyst System : Use Pd(dba)2_2/SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) with K3_3PO4_4 as a base in toluene/water (3:1) at 80–100°C.
  • Substrate Scope : Test electron-deficient aryl chlorides (e.g., nitro- or cyano-substituted) for enhanced reactivity. Monitor via GC-MS for byproduct formation .
  • Kinetic Studies : Employ pseudo-first-order conditions to determine rate constants and assess steric/electronic effects of the 2-chlorophenyl group.

Q. What experimental strategies address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Use 19^{19}F NMR to detect fluoride release, indicating boron-aryl bond cleavage.
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C). Store samples at -20°C for long-term stability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :
  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3_3; paramagnetic shifts in DMSO may distort 11^{11}B signals.
  • Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., hindered rotation of the 2-chlorophenyl group) .

Q. What methodologies mitigate inconsistencies in reaction yields during scale-up of this compound synthesis?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for precise control of residence time and mixing efficiency.
  • Byproduct Analysis : LC-MS or inline IR spectroscopy detects intermediates (e.g., boronic acid derivatives) that may hydrolyze under suboptimal conditions .

Q. How can the ecological impact of this compound be assessed in academic research?

  • Methodological Answer :
  • Biodegradation Assays : OECD 301D (Closed Bottle Test) evaluates microbial degradation in aqueous systems.
  • Aquatic Toxicity : Daphnia magna acute toxicity tests (OECD 202) determine EC50_{50} values. Note that trifluoroborates may persist in water due to low bioavailability .

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